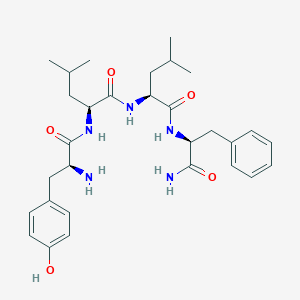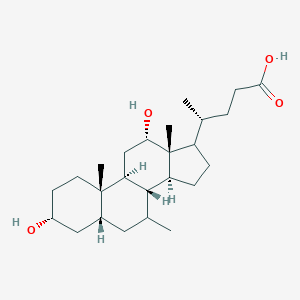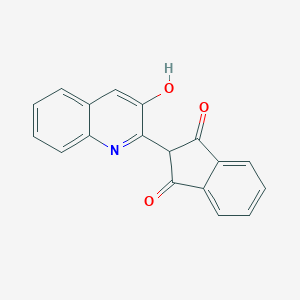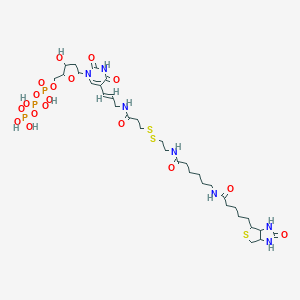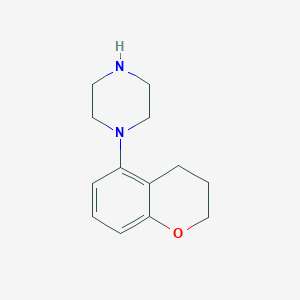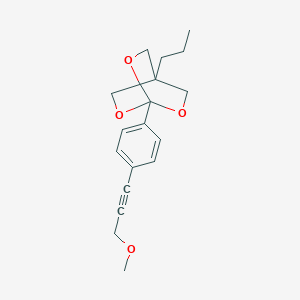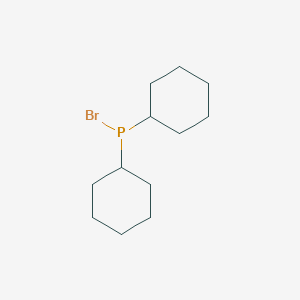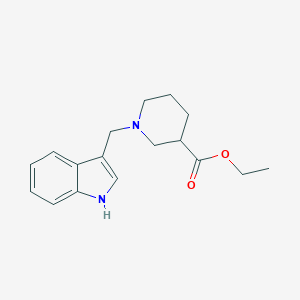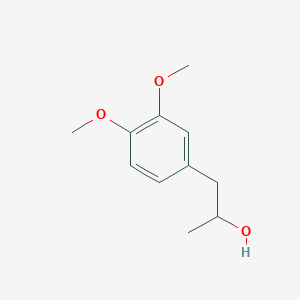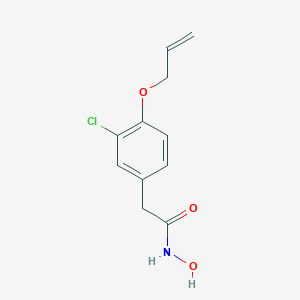
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, also known as AHA, is a chemical compound that is widely used in scientific research for its unique biochemical and physiological effects. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. This inhibition makes AHA an important tool in the study of various biological processes, including the metabolism of nitrogen-containing compounds.
Mecanismo De Acción
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- inhibits urease by binding to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbon dioxide. This inhibition can have a variety of effects on biological processes, including the regulation of nitrogen metabolism and the prevention of bacterial infections.
Efectos Bioquímicos Y Fisiológicos
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, including the regulation of nitrogen metabolism, the prevention of bacterial infections, and the treatment of certain medical conditions. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has several advantages for use in lab experiments, including its potent urease inhibition and its ability to regulate nitrogen metabolism. However, Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are many potential future directions for research involving Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, including the development of new synthetic methods, the investigation of its antioxidant properties, and the exploration of its potential use in the treatment of various medical conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- and its potential applications in scientific research.
Métodos De Síntesis
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- can be synthesized using a variety of methods, including the reaction of 4-allyloxy-3-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but all result in the formation of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- as a white crystalline solid.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has many applications in scientific research, particularly in the study of nitrogen metabolism and urease inhibition. Urease is an important enzyme found in many organisms, including bacteria, fungi, and plants, and plays a crucial role in the nitrogen cycle. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been used to study the role of urease in these organisms, as well as to investigate the effects of urease inhibition on various biological processes.
Propiedades
Número CAS |
19623-05-3 |
|---|---|
Nombre del producto |
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- |
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-(3-chloro-4-prop-2-enoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h2-4,6,15H,1,5,7H2,(H,13,14) |
Clave InChI |
OBNBGESTXZFDRP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Otros números CAS |
19623-05-3 |
Sinónimos |
3-Chloro-N-hydroxy-4-(2-propenyloxy)benzeneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
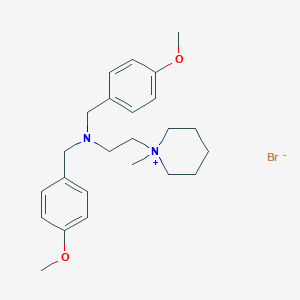
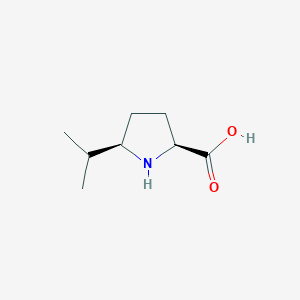
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
